1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one
Description
1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one is a synthetic organic compound featuring a piperidine ring substituted with an aminomethyl group at the 4-position and a ketone-linked 2-propylpentanoyl chain at the 1-position.
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-propylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-3-5-13(6-4-2)14(17)16-9-7-12(11-15)8-10-16/h12-13H,3-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJMQGVUGRDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase chk1. This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage.
Mode of Action
Compounds that target serine/threonine-protein kinase chk1 typically work by inhibiting the kinase activity of the protein, which can disrupt the cell cycle and potentially lead to cell death.
Biological Activity
1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one, commonly referred to as a piperidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmitter systems, and therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminomethyl group and a propyl chain, which contributes to its lipophilicity and ability to penetrate biological membranes. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with various neurotransmitter receptors. Specifically, studies have shown that piperidine derivatives can modulate the activity of serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and cognitive function.
Effects on Neurotransmitter Systems
-
Serotonin System :
- In vivo studies demonstrated that related piperidine derivatives significantly influenced serotonin release in the rat prefrontal cortex. For instance, compounds like MM5 and MC1 were shown to act as agonists at 5-HT1A receptors, leading to decreased extracellular serotonin levels at certain doses .
- The modulation of the serotonin system suggests potential applications in treating mood disorders.
- Dopamine System :
Biological Activity Studies
Several studies have investigated the pharmacological properties of piperidine derivatives, highlighting their potential therapeutic uses.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: In Vivo Effects on Mood Disorders
A study examining the effects of a related piperidine compound on animal models demonstrated significant anxiolytic effects. The compound was administered at varying doses, revealing dose-dependent reductions in anxiety-like behaviors measured by elevated plus maze tests.
Case Study 2: Neurotransmitter Release Modulation
Another investigation into the effects of this compound showed that it could effectively modulate dopamine levels in specific brain regions associated with reward processing. This finding aligns with its potential use in treating disorders characterized by dopaminergic dysregulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The compound shares key structural motifs with other piperidine-based derivatives, which are critical for bioactivity:
- Piperidine Core : The six-membered nitrogen-containing ring is a common feature in bioactive molecules, enabling interactions with hydrophobic pockets or hydrogen-bonding sites in target proteins.
- Ketone Functional Group : The ketone moiety at the 1-position facilitates hydrogen bonding and influences electronic properties, affecting binding affinity.
- Substituent Variations: Unlike analogs with aromatic or heterocyclic substituents (e.g., thiophene or trifluoromethylphenyl groups), the aminomethyl group in this compound may enhance solubility and bioavailability due to its protonatable amine .
Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Physicochemical Properties
- Solubility: The aminomethyl group likely improves aqueous solubility compared to hydrophobic analogs like Compound 16, which features a trifluoromethylphenyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
